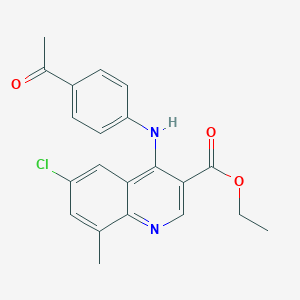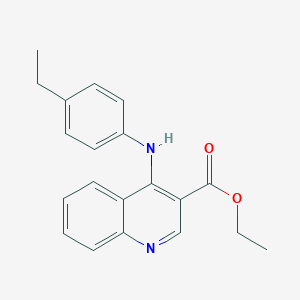![molecular formula C28H17BrO5 B285198 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B285198.png)
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various fields of scientific research.
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammation process. It has also been proposed that the compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate exhibits significant biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammation process. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. The compound has also been found to exhibit antioxidant activity, which may protect against oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate in lab experiments is its potential as a fluorescent probe for the detection of metal ions. This makes it a valuable tool for studying the role of metal ions in biological systems. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for the study of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate. One potential direction is the development of more efficient synthesis methods for the compound. Another direction is the investigation of its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to explore its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate involves the reaction between 3-(2-bromophenoxy)-4-hydroxy-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate and acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the final product is obtained by purification through column chromatography.
Scientific Research Applications
3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl [1,1'-biphenyl]-4-carboxylate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
Molecular Formula |
C28H17BrO5 |
|---|---|
Molecular Weight |
513.3 g/mol |
IUPAC Name |
[3-(2-bromophenoxy)-4-oxochromen-7-yl] 4-phenylbenzoate |
InChI |
InChI=1S/C28H17BrO5/c29-23-8-4-5-9-24(23)34-26-17-32-25-16-21(14-15-22(25)27(26)30)33-28(31)20-12-10-19(11-13-20)18-6-2-1-3-7-18/h1-17H |
InChI Key |
HGVMBCCBMFOVJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)OC5=CC=CC=C5Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)OC5=CC=CC=C5Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B285121.png)

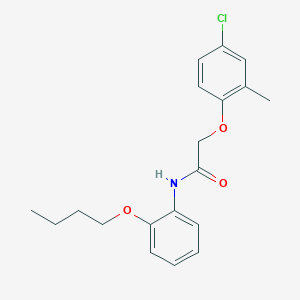

![Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B285126.png)
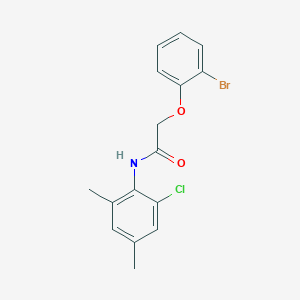

![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
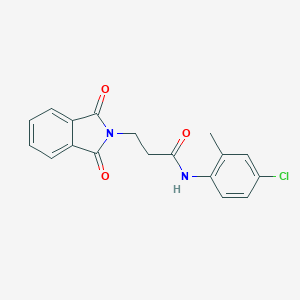
![N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)

